![molecular formula C18H16N2O4S B2684871 Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-31-2](/img/structure/B2684871.png)
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound. It belongs to the class of compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . Benzothiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been explored in the context of synthesizing new chemical compounds. For instance, Mohamed (2014) details the synthesis of various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2014). This showcases the compound's utility in creating diverse chemical structures, which can be crucial for pharmaceutical and materials science research.
Role in Natural Product Synthesis
Blunt et al. (2015) demonstrated the synthesis of the benzothiazole core of natural products like violatinctamine and erythrazole A using related benzothiazole compounds (Blunt et al., 2015). This underscores the compound's significance in mimicking and synthesizing components of natural products, which is a vital area in drug discovery and natural product chemistry.
Antimicrobial and Antioxidant Applications
Raghavendra et al. (2016) investigated ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds for their antimicrobial and antioxidant activities (Raghavendra et al., 2016). The results indicated significant antibacterial and antifungal properties, as well as profound antioxidant potential. This suggests that derivatives of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate could be potential candidates for pharmaceutical applications targeting these areas.
Catalysis and Material Science
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite for catalysis (Ghorbanloo & Alamooti, 2017). This research demonstrates the compound's role in material science and catalysis, particularly in the development of efficient and reusable catalysts for industrial applications.
Future Directions
The future directions for the study of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the wide range of activities exhibited by related benzothiazole compounds .
properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-6-9-14-15(10-12)25-18(19-14)20-16(21)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCGORXVCXONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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